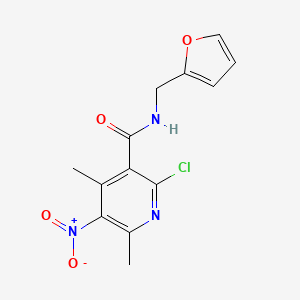
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, also known as DFE-1, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. DFE-1 belongs to the class of pyrazole-containing compounds and has been studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can also inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can reduce the levels of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation in various diseases. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further studies. However, one of the limitations of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is its low solubility, which can make it difficult to administer in animal studies.
Direcciones Futuras
For research on N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide include:
1. Further studies on the mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide to understand its anti-inflammatory and anti-cancer properties.
2. Studies on the pharmacokinetics and pharmacodynamics of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide to determine its optimal dosage and administration.
3. Studies on the effectiveness of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in animal models of various diseases.
4. Clinical trials to determine the safety and efficacy of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in humans.
In conclusion, N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation in various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has also been studied for its anti-cancer properties. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been studied in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O2/c1-2-21-14(10(8-18-21)13-5-6-19-23-13)15(22)20-12-7-9(16)3-4-11(12)17/h3-8H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPVPOBYCJNESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326826.png)
![3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4326832.png)
![N-{4-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}acetamide](/img/structure/B4326840.png)

![N-1,3-benzodioxol-5-yl-2-[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4326852.png)
![2-(4-pyridin-3-yl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4326873.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326884.png)


![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326894.png)
![1'-{[benzyl(methyl)amino]methyl}-5-bromo-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4326911.png)

![4-piperidin-1-yl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazin-2-amine](/img/structure/B4326920.png)
